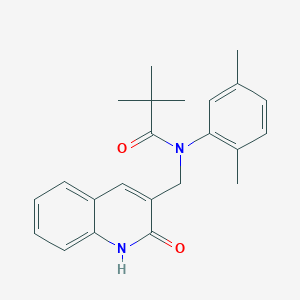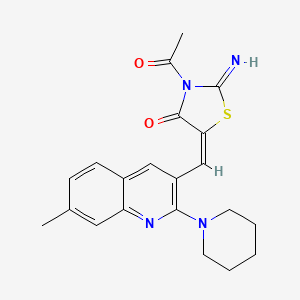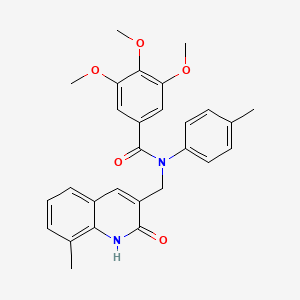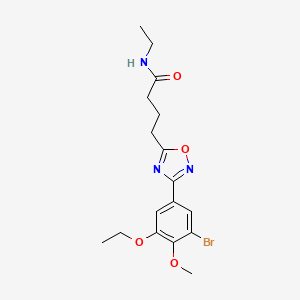
2-(1-Pyrenemethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Pyrenemethoxy)ethanol, also known as Pyrene Methanol, is an organic compound with the chemical formula C18H14O2. It is a fluorescent compound that has been widely used in scientific research due to its unique properties. Pyrene Methanol is a highly sensitive probe for studying molecular interactions in biological systems.
作用机制
2-(1-Pyrenemethoxy)ethanol Methanol works by emitting fluorescence when it is excited by light of a certain wavelength. The fluorescence emission of this compound Methanol is highly dependent on its environment. When this compound Methanol is in a hydrophobic environment, such as a lipid bilayer, its fluorescence emission is enhanced. When this compound Methanol is in a hydrophilic environment, such as an aqueous solution, its fluorescence emission is quenched.
Biochemical and Physiological Effects:
This compound Methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in scientific research.
实验室实验的优点和局限性
2-(1-Pyrenemethoxy)ethanol Methanol has several advantages for lab experiments. It is a highly sensitive probe that can be used to study molecular interactions in biological systems. It is also a non-toxic compound that can be used in a wide range of experiments. However, this compound Methanol has some limitations. It is a relatively expensive compound, and its fluorescence emission is highly dependent on its environment. Therefore, it may not be suitable for all experiments.
未来方向
There are several future directions for the use of 2-(1-Pyrenemethoxy)ethanol Methanol in scientific research. One direction is the development of new fluorescent probes based on this compound Methanol. These probes could have improved sensitivity and selectivity for studying specific molecular interactions. Another direction is the use of this compound Methanol in the development of new biosensors for detecting biomolecules. This compound Methanol could be used as a fluorescent reporter in these biosensors, allowing for the detection of specific biomolecules in complex biological samples. Finally, this compound Methanol could be used in the development of new therapeutic agents for the treatment of diseases. Its unique properties could be used to target specific molecular interactions in disease pathways, leading to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, this compound Methanol is a highly sensitive fluorescent probe that has been widely used in scientific research. It has several advantages for lab experiments, including its non-toxicity and sensitivity. However, its fluorescence emission is highly dependent on its environment, and it is a relatively expensive compound. There are several future directions for the use of this compound Methanol in scientific research, including the development of new fluorescent probes, biosensors, and therapeutic agents.
合成方法
2-(1-Pyrenemethoxy)ethanol Methanol can be synthesized through a simple reaction between pyrene and methanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields this compound Methanol as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
2-(1-Pyrenemethoxy)ethanol Methanol has been widely used as a fluorescent probe in scientific research. It is a highly sensitive probe for studying molecular interactions in biological systems. This compound Methanol can be used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It can also be used to study the conformational changes of proteins and the dynamics of protein folding.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Pyrenemethoxy)ethanol involves the reaction of 1-pyrenemethanol with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "1-pyrenemethanol", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1-pyrenemethanol and a base to a reaction flask", "Add ethylene oxide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
CAS 编号 |
1855867-17-2 |
InChI 键 |
ITRAQSPRNPUKCH-UHFFFAOYNA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)

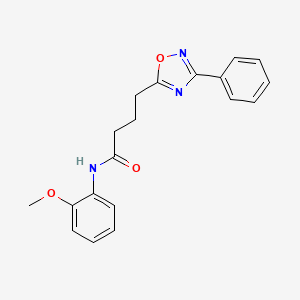

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)

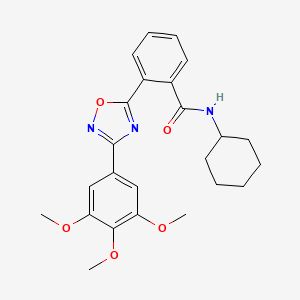
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)

